4-Amino-1-naphthol
Overview
Description
4-Amino-1-naphthol is an organic compound with the molecular formula C10H9NO. It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to the naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Synthetic Routes and Reaction Conditions:
From 1-Naphthol: One common method involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-naphthylamine.
From 1,3-Dihydroxynaphthalene: Another method involves the air oxidation of 1,3-dihydroxynaphthalene.
Industrial Production Methods: Industrial production often involves the synthesis of 4-aminoalkyl-1-naphthol derivatives, which are then converted to the desired compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 1,4-naphthoquinone.
Reduction: The compound can be reduced to form various derivatives, including 4-aminoalkyl-1-naphthol.
Substitution: It can participate in substitution reactions, such as the Bucherer reaction, where it reacts with diazonium salts to form diazo dyes.
Common Reagents and Conditions:
Oxidation: Air or chemical oxidants.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Diazonium salts under acidic conditions.
Major Products:
Oxidation: 1,4-naphthoquinone.
Reduction: 4-aminoalkyl-1-naphthol derivatives.
Substitution: Diazo dyes.
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of various derivatives , which may interact with different biological targets.
Mode of Action
It’s primarily used as a building block in the synthesis of more complex molecules . The presence of the amino and hydroxyl groups allows it to participate in various chemical reactions, forming bonds with other molecules.
Biochemical Pathways
It’s used in the synthesis of a bifunctional ligand comprising a triazine scaffold substituted with 3-aminophenol and 4-amino-1-naphthol . This ligand has been used to create a highly selective affinity adsorbent for human immunoglobulin G (IgG) .
Result of Action
Its primary use is in the synthesis of other compounds
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . These could include pH, temperature, and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-Amino-1-naphthol are largely determined by its structure, which includes an amino group and a hydroxyl group These functional groups allow it to participate in various biochemical reactions
Cellular Effects
It has been suggested that it may have potential effects on lysosomal enzymes when exposed to high doses of radiation
Molecular Mechanism
It is known that the compound can interact with other molecules through its amino and hydroxyl groups
Temporal Effects in Laboratory Settings
It is known that the compound must be kept dry during storage to avoid oxidation and discoloration .
Metabolic Pathways
While naphthalene and its derivatives are known to be metabolized by various organisms
Scientific Research Applications
4-Amino-1-naphthol has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Amino-2-naphthol-4-sulfonic acid: Used in dye production.
5-Amino-1-naphthol: Another naphthol derivative with similar properties.
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Used in the synthesis of dyes.
Uniqueness: 4-Amino-1-naphthol is unique due to its specific combination of amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and applications in various fields.
Properties
IUPAC Name |
4-aminonaphthalen-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJQKDJOYSQVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30182580 | |
Record name | 4-Amino-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2834-90-4 | |
Record name | 4-Amino-1-naphthol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834904 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-1-naphthol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30182580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-naphthalen-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-AMINO-4-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02W29959D9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-amino-1-naphthol has the molecular formula C10H9NO and a molecular weight of 159.19 g/mol.
A: Yes, researchers have used various spectroscopic techniques to characterize this compound. [] Studies have investigated the formation of monomeric and dimeric ions using laser desorption/ionization (LDI) with a nitrogen laser. []
A: this compound serves as a redox mediator in electrochemical biosensors. [, , , , ] It participates in electrochemical-chemical (EC) and electrochemical-enzymatic (EN) redox cycling, enhancing the sensitivity of detection for various analytes. [, , , , ]
A: this compound undergoes repeated cycles of oxidation and reduction at the electrode surface in the presence of appropriate enzymes and reducing agents. [, , , , ] This continuous electron transfer amplifies the electrochemical signal, resulting in a higher sensitivity for analyte detection. [, , , , ]
A: The pH of the solution significantly impacts the electrochemical behavior of this compound during redox cycling. [] As pH decreases, the formal potentials of both this compound and the reducing agent tris(3-carboxyethyl)phosphine (TCEP) increase. [] This pH dependence is crucial for optimizing the sensitivity and selectivity of electrochemical detection methods employing this compound. []
A: Studies using Escherichia coli and Streptococcus faecalis revealed that the position of hydroxyl or amino groups on the naphthalene ring significantly influences radiosensitizing activity. [, ] Compounds with these groups in the ortho and para positions, like this compound, demonstrated greater effectiveness. [, ]
A: Research suggests that the presence of a methyl group, as in vitamin K5 (2-methyl-4-amino-1-naphthol), can reduce the compound's effectiveness compared to this compound in terms of radiosensitizing activity. [] Shifting the amino group to the adjacent ring in aminonaphthol also impacted synergism with radiation. []
A: this compound, particularly vitamin K5 (2-methyl-4-amino-1-naphthol hydrochloride), exhibits strong antimicrobial properties against various bacteria and fungi. [, , , , ] It shows inhibitory or lethal effects against pathogens like Staphylococcus aureus, Escherichia coli, Bacillus pyocyaneum, and Candida albicans. [, , , , , ]
A: Yes, studies demonstrate that this compound can synergistically enhance the activity of antibiotics like penicillin against certain bacteria. [] This suggests its potential use in combination therapy to combat microbial infections. []
ANone: While this compound exhibits antimicrobial and other biological activities, information on its toxicity profile, particularly long-term effects, requires further investigation.
A: A new tetrazolium method utilizes this compound, released from the hydrolysis of Gly-L-Pro-1-hydroxy-4-naphthylamide, for the histochemical localization of dipeptidyl peptidase IV. [] This method allows for precise enzyme localization by forming colored formazans at the sites of enzyme activity. []
A: Early research on this compound focused on its antimicrobial properties and potential as a preservative. [, ] Later, its role in redox cycling reactions for electrochemical sensing and its applications in various assays emerged as important areas of study. [, , , , ]
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